2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities
Preparation Methods
The synthesis of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine and 2-chloro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the desired derivative of 2,3-diaminopyridine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom at the second position can be substituted by various nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different derivatives.
Common reagents used in these reactions include sulfuryl chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing central nervous system activities . Additionally, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine can be compared with other imidazopyridine derivatives, such as:
2-Methylimidazo[4,5-B]pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-B]pyridine:
Imidazo[4,5-C]pyridine: A different isomer with distinct biological activities and applications.
The unique substitution pattern of this compound, particularly the presence of the chlorine atom, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXRGSYXWWCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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